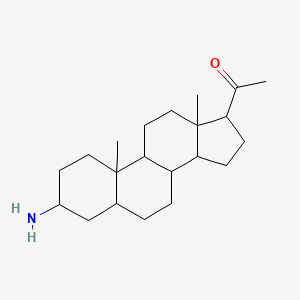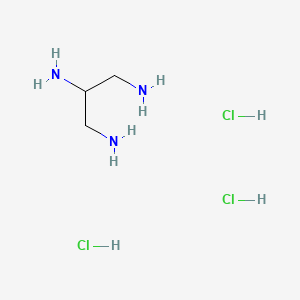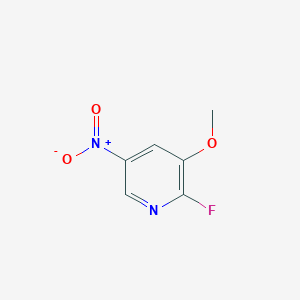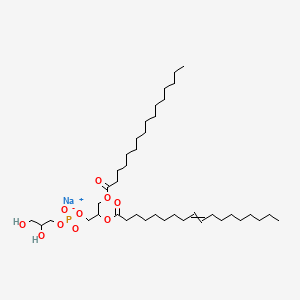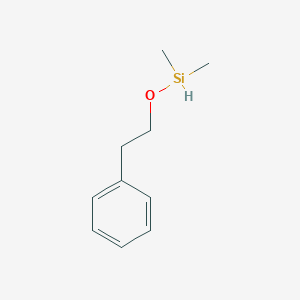
Dimethyl(2-phenylethoxy)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl(2-phenylethoxy)silane is an organosilicon compound with the chemical formula C10H16OSi. It is a member of the silane family, which are silicon-based compounds often used in various industrial and scientific applications. The compound features a silicon atom bonded to two methyl groups and a 2-phenylethoxy group, making it a versatile reagent in organic synthesis and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethyl(2-phenylethoxy)silane can be synthesized through several methods. One common approach involves the hydrosilylation of styrene oxide with dimethylchlorosilane in the presence of a catalyst such as platinum or rhodium. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 100°C and pressures from 1 to 5 atmospheres.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions allows for large-scale production with minimal by-products. The final product is usually purified through distillation or recrystallization to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl(2-phenylethoxy)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes or silanediols.
Substitution: The phenylethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes and silanediols.
Substitution: Various substituted silanes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dimethyl(2-phenylethoxy)silane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is used in the modification of biomolecules for enhanced stability and functionality.
Medicine: It is explored for its potential in drug delivery systems due to its biocompatibility and ability to form stable complexes with therapeutic agents.
Industry: The compound is used in the production of advanced materials, including coatings, adhesives, and sealants, due to its excellent adhesion properties and thermal stability.
Mecanismo De Acción
The mechanism by which dimethyl(2-phenylethoxy)silane exerts its effects involves the formation of stable silicon-oxygen and silicon-carbon bonds. These bonds are highly resistant to hydrolysis and oxidation, making the compound an excellent candidate for applications requiring long-term stability. The molecular targets and pathways involved include interactions with hydroxyl and carboxyl groups on various substrates, leading to the formation of strong covalent bonds.
Comparación Con Compuestos Similares
Similar Compounds
- Dimethylphenylsilane
- Diphenylsilane
- Trimethylsilane
Uniqueness
Dimethyl(2-phenylethoxy)silane is unique due to its combination of a phenylethoxy group with two methyl groups attached to the silicon atom. This structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications. Compared to other similar compounds, it offers enhanced stability and reactivity, particularly in the formation of carbon-silicon bonds.
Propiedades
Fórmula molecular |
C10H16OSi |
|---|---|
Peso molecular |
180.32 g/mol |
Nombre IUPAC |
dimethyl(2-phenylethoxy)silane |
InChI |
InChI=1S/C10H16OSi/c1-12(2)11-9-8-10-6-4-3-5-7-10/h3-7,12H,8-9H2,1-2H3 |
Clave InChI |
DVYUOQXRGHUWKE-UHFFFAOYSA-N |
SMILES canónico |
C[SiH](C)OCCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


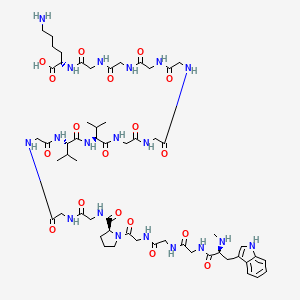
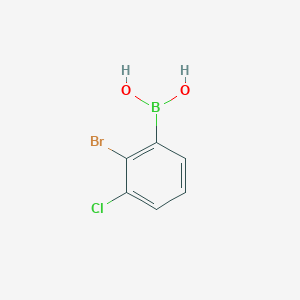
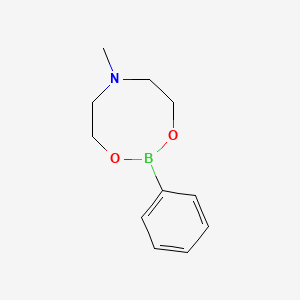

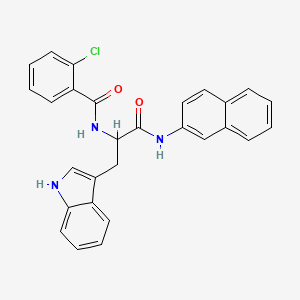
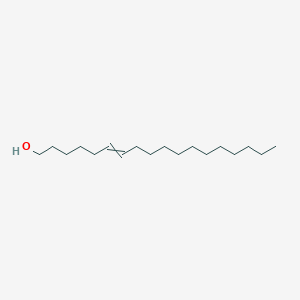
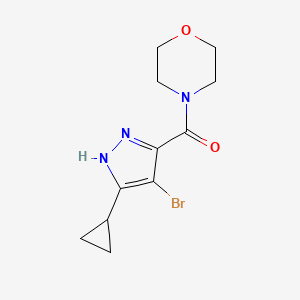
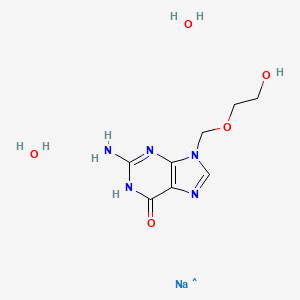
![[2-[4-(4-pentylcyclohexyl)benzoyl]oxy-2-phenylethyl] 4-(4-pentylcyclohexyl)benzoate](/img/structure/B12511053.png)
![4-Hydroxy-1-methyl-1H-benzo[c][1,2]thiazine 2,2-dioxide](/img/structure/B12511059.png)
